REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:8]=[C:7](/[CH:9]=[CH:10]/[C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH:5][CH:4]=1.[H][H]>CC(O)C.[C].[Pd]>[OH:1][CH2:2][C:3]1[N:8]=[C:7]([CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
50.02 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=CC(=N1)/C=C/C(=O)OC
|
Name
|
|
Quantity
|
502 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
palladium-carbon
|
Quantity
|
2.51 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above compound was also prepared
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtrated off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed off under reduced pressure from the reaction mixture, which
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=CC(=N1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |